Pentyl hexanoate

描述

{11})H({22})O(_{2}). It is commonly found in various fruits such as apples and pineapples, contributing to their characteristic aromas . This compound is part of a broader class of esters, which are known for their pleasant odors and are widely used in the flavor and fragrance industries.

准备方法

Synthetic Routes and Reaction Conditions: Pentyl hexanoate is typically synthesized through an esterification reaction between hexanoic acid and pentanol. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Hexanoic acid+Pentanol→Pentyl hexanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is often carried out under reduced pressure to facilitate the removal of water and drive the equilibrium towards ester formation. The product is then purified through distillation.

化学反应分析

Types of Reactions: Pentyl hexanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanoic acid and pentanol.

Reduction: Although less common, esters can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

Transesterification: this compound can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Transesterification: Another alcohol, acid or base catalyst.

Major Products:

Hydrolysis: Hexanoic acid and pentanol.

Reduction: Hexanol and pentanol.

Transesterification: A different ester and alcohol.

科学研究应用

Flavoring Agent in Food Industry

Characteristics and Uses:

- Pentyl hexanoate is known for imparting a pleasant fruity aroma reminiscent of banana and pineapple. It is commonly used in flavor compositions for various food products, including imitation flavors for apple, chocolate, citrus, grape, honey, and pineapple .

- The typical concentration of this compound in food products can reach up to 50 ppm, while in chewing gum, it can be as high as 110 ppm .

Case Studies:

- A study highlighted the role of this compound in enhancing the sensory profile of beverages and confectioneries. Its aroma interacts with olfactory receptors, influencing consumer preferences and overall taste perception.

Fragrance Industry

Applications:

- Although this compound is not typically used in perfumes, its fruity notes make it suitable for fragrance formulations aimed at creating fresh and appealing scents .

Research Insights:

- Research indicates that esters like this compound can significantly affect human sensory perceptions, which can be utilized to create fragrances that enhance mood or evoke memories through scent.

Biochemical Research

Biological Interactions:

- This compound has been studied for its interactions with biological systems. Its sensory properties have implications for understanding flavor perception mechanisms in humans.

- In biochemical studies, it has been explored for its potential effects on taste receptors and how these interactions might influence dietary choices and preferences.

Environmental Studies

Ecotoxicity Assessments:

- Environmental assessments have been conducted to evaluate the persistence and potential ecological impact of this compound. Studies suggest that while it may present some risk to aquatic environments, its risk quotient remains below critical thresholds when used within regulated limits .

作用机制

The primary mechanism by which pentyl hexanoate exerts its effects is through its interaction with olfactory receptors in the nose, leading to the perception of a fruity aroma. At the molecular level, the ester bond in this compound can be hydrolyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This hydrolysis is crucial for its metabolism and elimination in biological systems.

相似化合物的比较

Pentyl butyrate: Found in fruits, has a fruity aroma.

Pentyl pentanoate: Also found in fruits, contributes to their aroma.

Pentyl hexanoate stands out due to its specific combination of hexanoic acid and pentanol, which gives it a distinct aroma compared to other esters.

生物活性

Pentyl hexanoate, also known as valeryl hexanoate, is a fatty acid ester with the chemical formula CHO. It has garnered attention for its potential biological activities, including antimicrobial properties, involvement in metabolic processes, and applications in pest management. This article aims to explore the biological activity of this compound through various studies and findings.

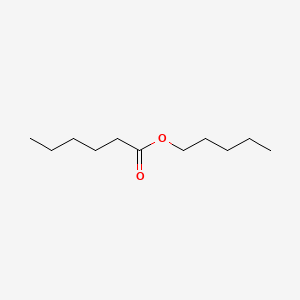

This compound is characterized by its ester functional group, which is derived from pentanol and hexanoic acid. Its structure can be represented as follows:

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. For instance, it has been noted for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Klebsiella pneumoniae | 25 |

| Proteus vulgaris | 25 |

| Pseudomonas aeruginosa | >100 |

These findings indicate that while this compound is effective against certain pathogens, it shows limited efficacy against others like Pseudomonas aeruginosa .

Cytotoxicity and Antitumor Activity

Research has also highlighted the cytotoxic effects of this compound derivatives in cancer cell lines. A study evaluated the antiproliferative activity of various compounds, including those related to this compound, using an MTT assay on human cancer cell lines such as NCI H292 (lung carcinoma) and HT29 (colon carcinoma). The results revealed that certain derivatives exhibited moderate cytotoxicity with IC values indicating their potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative | HL-60 | 19.0 |

| This compound derivative | HT29 | 28.0 |

These results suggest that modifications to the this compound structure can enhance its biological activity against specific cancer types .

Applications in Pest Management

This compound has been explored for its role in pest management, particularly in attracting or repelling insect species. It has been identified as a component of blends used to lure tsetse flies, which are vectors for trypanosomiasis. The use of volatile esters like this compound in traps has shown promise in controlling populations of these disease-carrying insects .

Case Studies

- Tsetse Fly Attraction : A study demonstrated that a blend containing this compound was effective in attracting tsetse flies in field trials. This application is significant for developing environmentally friendly pest control methods.

- Antibacterial Efficacy : In another case study, extracts containing this compound were tested against common bacterial pathogens. The results supported its potential use as a natural preservative or therapeutic agent due to its antibacterial properties .

常见问题

Basic Research Questions

Q. What are the optimal enzymatic synthesis conditions for pentyl hexanoate, and how do molar ratios and biocatalyst loading influence stereoselectivity?

- Methodological Answer : Enzymatic synthesis using Novozym 435® is a solvent-free approach. For this compound analogs (e.g., dodecyl hexanoate), molar ratios of 1:2 (acid:alcohol) and biocatalyst loading of 3.5% yield a stereoselective efficiency ratio (SER) of 68–75 . Researchers should systematically vary molar ratios (1:0.9 to 1:2) and biocatalyst loads (2.0–3.5%) while monitoring SER via gas chromatography. Temperature optimization (60–70°C) is critical, as higher temperatures may denature lipases.

Q. How can conflicting hydrolysis rate data for this compound in supramolecular systems be resolved?

- Methodological Answer : Kinetic studies show this compound hydrolyzes slower than shorter-chain esters (e.g., methyl decanoate). Contradictions arise from pH, temperature, or host-guest interactions in supramolecular systems. To resolve discrepancies, replicate experiments under controlled conditions (e.g., 25°C, pH 7.4) using nuclear magnetic resonance (NMR) to track hydrolysis intermediates. Compare results with computational models (e.g., density functional theory) to identify steric or electronic effects .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices like food aromas?

- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). For pear aroma studies, this method detected ethyl hexanoate (a structural analog) with sensitivity ≤0.1 ppm. Calibrate with internal standards (e.g., deuterated esters) to account for matrix effects. Validate via spike-recovery tests (80–120% recovery range) .

Advanced Research Questions

Q. How do irrigation regimes affect the biosynthesis of this compound in plant systems?

- Methodological Answer : Design controlled greenhouse experiments with varying water stress levels (e.g., 30–100% field capacity). Monitor volatile organic compound (VOC) emissions using dynamic headspace sampling. Correlate this compound levels with enzymatic activity assays (e.g., alcohol acyltransferases) in plant tissues. Statistical analysis (ANOVA, Tukey’s HSD) should identify significant differences (p ≤ 0.05) across irrigation treatments .

Q. What mechanistic insights explain the lower photocatalytic degradation efficiency of this compound compared to phenolic compounds?

- Methodological Answer : this compound’s aliphatic structure lacks aromatic π-electrons, reducing adsorption on TiO₂ catalysts. Conduct UV-Vis spectroscopy to measure bandgap energies and electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS). Compare degradation kinetics with control compounds (e.g., methyl hexanoate) under identical light intensity (e.g., 365 nm, 10 mW/cm²) .

Q. How can computational modeling predict the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Input molecular descriptors (logP, polar surface area) into software like EPI Suite. Validate predictions with OECD 301F ready biodegradability tests. For hydrolysis studies, simulate pH-dependent degradation pathways using Gaussian-based molecular dynamics .

Q. Data Analysis and Contradictions

Q. Why do stereoselective efficiency ratios (SER) vary significantly across similar esterification reactions?

- Methodological Answer : SER variability in enzymatic synthesis (e.g., 18–75 for pentyl propionate vs. -43–4 for ethyl hexadecanoate) stems from substrate hydrophobicity and enzyme-substrate docking conformations. Resolve contradictions by conducting molecular docking simulations (AutoDock Vina) and correlating SER with substrate partition coefficients (logP) .

Q. How should researchers address discrepancies in regulatory thresholds for this compound in food additives?

- Methodological Answer : Regulatory limits vary by jurisdiction (e.g., EU vs. Canada). Perform meta-analyses of toxicity studies (e.g., LD50, NOAEL) and derive probabilistic exposure models. Use Codex Alimentarius guidelines to harmonize risk assessments, ensuring citations from peer-reviewed toxicological databases (e.g., EFSA, WHO) .

Q. Experimental Design Guidelines

Q. What controls are essential when testing this compound’s stability under oxidative conditions?

- Methodological Answer : Include negative controls (e.g., inert atmosphere, antioxidant-free samples) and positive controls (e.g., tert-butyl hydroperoxide). Monitor peroxide formation via iodometric titration and quantify degradation products (e.g., hexanoic acid) via HPLC-UV. Triplicate runs with blank corrections minimize experimental noise .

Q. How can researchers optimize GC-MS parameters to distinguish this compound from co-eluting isomers?

- Methodological Answer : Use a polar capillary column (e.g., DB-WAX) and temperature programming (50°C to 250°C at 5°C/min). Confirm peak identity with retention indices (e.g., NIST database) and selective ion monitoring (m/z 85, 99 for hexanoate esters). Validate with authentic standards .

Q. Tables for Key Experimental Parameters

| Parameter | Optimal Range | Source |

|---|---|---|

| Enzymatic synthesis temperature | 60–70°C | |

| Biocatalyst loading (Novozym 435®) | 2.0–3.5% (w/w) | |

| GC-MS detection limit | ≤0.1 ppm | |

| Hydrolysis half-life (pH 7) | 48–72 hours |

属性

IUPAC Name |

pentyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-7-9-11(12)13-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFZKAGPPQGDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047581 | |

| Record name | n-Amyl caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a fruity odour | |

| Record name | Pentyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-Amyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/216/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, propylene glycol, fixed oils: insoluble in glycerol, water, 1 ml in 1 ml 80% alcohol (in ethanol) | |

| Record name | n-Amyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/216/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858-0.863 | |

| Record name | n-Amyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/216/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

540-07-8 | |

| Record name | Pentyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Amyl caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTYL HEXANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PENTYL HEXANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Amyl caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M61M1AL1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-47 °C | |

| Record name | Pentyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。